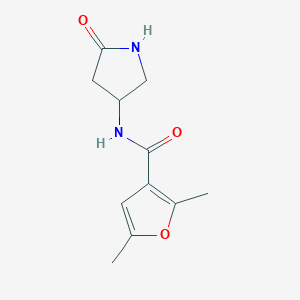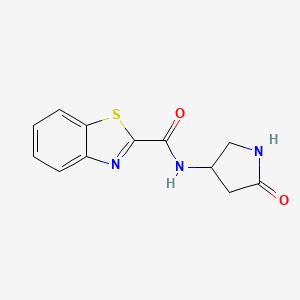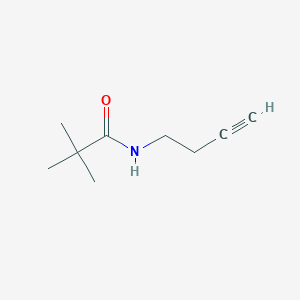![molecular formula C17H20N4OS2 B6506368 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide CAS No. 1351613-65-4](/img/structure/B6506368.png)
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions and their mechanisms can vary depending on the substituents present on the thiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiazole derivative would depend on its exact structure. Thiazoles in general are aromatic compounds and are often stable under normal conditions .Wirkmechanismus
Target of Action
The compound VU0537913-1, also known as F6225-1021, is a first-in-class compound that primarily targets CD47 and CD36 . CD47 is an immune checkpoint that sends a “don’t eat me” signal to macrophages, preventing them from engulfing cells. CD36 is a scavenger receptor that plays a role in fatty acid metabolism and is involved in the process of apoptosis .
Mode of Action
VU0537913-1 acts by binding to myeloid-derived suppressor cells (MDSCs) , inducing the expression of thrombospondin-1 (Tsp-1) in the tumor microenvironment . Tsp-1 then blocks the CD47 immune checkpoint, disrupting the “don’t eat me” signal and allowing macrophages to engulf tumor cells . Simultaneously, Tsp-1 reprograms the CD36 receptor to induce tumor cell apoptosis, inhibit angiogenesis, and reprogram macrophages from the M2 to M1 phenotype .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By blocking the CD47 immune checkpoint, it disrupts the CD47-SIRPα signaling pathway, which is crucial for immune evasion by tumor cells . By activating CD36, it influences the fatty acid metabolism pathway, leading to apoptosis . The compound’s induction of Tsp-1 also affects the TGF-beta signaling pathway, which is involved in cell growth and differentiation .
Result of Action
The result of VU0537913-1’s action is the induction of apoptosis in tumor cells, inhibition of angiogenesis, and reprogramming of macrophages from the M2 to M1 phenotype . This leads to enhanced anti-tumor immunity and potential therapeutic benefits in cancer treatment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-9-6-7-10(2)15-14(9)20-17(24-15)21(5)8-13(22)19-16-18-11(3)12(4)23-16/h6-7H,8H2,1-5H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFXQLQWWPSRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NC(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)
![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)

![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)


![1-(3-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6506337.png)

![N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506352.png)
![N-(3-methanesulfonamidophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B6506360.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6506370.png)
![4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506374.png)
![2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506378.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6506379.png)